molecular formula C17H14Cl5N3OS B11702153 4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide

4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11702153
M. Wt: 485.6 g/mol
InChI Key: PUAUBDCKYIBCHS-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple halogen atoms and a benzamide core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Trichloroethyl Intermediate: This step involves the reaction of trichloroacetic acid with a suitable amine to form the trichloroethyl intermediate.

    Coupling with 2,5-Dichloroaniline: The intermediate is then reacted with 2,5-dichloroaniline under controlled conditions to form the desired product.

    Final Coupling with 4-Methylbenzoyl Chloride: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide: Similar structure with bromine atoms instead of chlorine.

    4-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)benzamide: Similar structure with different positions of chlorine atoms.

    4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenylamino)carbothioyl]amino}ethyl)benzamide: Similar structure with methyl groups instead of chlorine.

Uniqueness

The uniqueness of 4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide lies in its specific arrangement of halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H14Cl5N3OS

Molecular Weight

485.6 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl5N3OS/c1-9-2-4-10(5-3-9)14(26)24-15(17(20,21)22)25-16(27)23-13-8-11(18)6-7-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27)

InChI Key

PUAUBDCKYIBCHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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